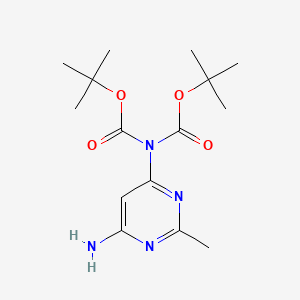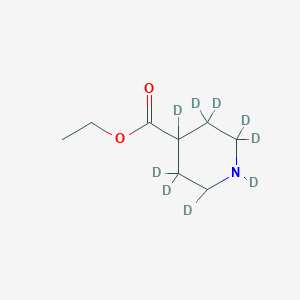
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related ethyl carboxylate compounds involves intricate organic reactions. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from its bromophenyl and fluorophenyl precursors using ammonium acetate in glacial acetic acid, characterized by several analytical techniques (Sapnakumari et al., 2014). Similarly, ethyl canthinone-1-carboxylates were prepared via a non-classical approach involving Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou et al., 2011). These synthesis methods provide insight into potential strategies for synthesizing the target compound.
Molecular Structure Analysis
Characterization of similar compounds through single-crystal X-ray diffraction reveals detailed molecular structures. For instance, the molecular structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, showing an orthorhombic space group and specific unit-cell parameters (Sapnakumari et al., 2014). Such analyses are crucial for understanding the spatial arrangement and electronic configuration of the target molecule.
Chemical Reactions and Properties
Ethyl carboxylates undergo various chemical reactions, including cyclization, coupling, and hydrogenation, to form structurally and functionally diverse compounds. For example, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized for synthesis, highlighting the importance of reaction conditions and catalysis in achieving desired yields and reducing production costs (Can, 2012). These reactions are key to modifying the target compound for various applications.
Physical Properties Analysis
The physical properties of ethyl carboxylate derivatives, such as melting points, solubility, and stability, are determined through thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy. For instance, the synthesized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized, providing insights into its thermal stability and electronic properties (Sapnakumari et al., 2014).
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
The synthesis of cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates, through a simple procedure, has demonstrated significant antimicrobial and antioxidant activities. Compounds within these categories have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in pharmaceutical applications related to infection control and oxidative stress management (Raghavendra et al., 2016).
Ethylene Biosynthesis
Research into ethylene biosynthesis, a fundamental process in plant biology, has led to the development of updated methodologies for analyzing metabolites and enzyme activities. This work provides an integrated protocol for assembling a comprehensive picture of ethylene biosynthesis, which is crucial for understanding plant growth and development (Bulens et al., 2011).
Neuroprotective Properties
The novel tacrine derivative ITH4012 (Ethyl 5-Amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate) has been identified as a potential neuroprotective agent. It reduces cell death induced by various compounds and demonstrates acetylcholinesterase-inhibiting activity. This compound's ability to slightly elevate cytosolic Ca2+ concentration might be linked to its neuroprotective effects through the induction of antiapoptotic proteins, suggesting its utility in treating neurodegenerative disorders (Orozco et al., 2004).
Propiedades
IUPAC Name |
ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3/i3D2,4D2,5D,6D2,7D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPPJYDHHAEEK-BTTGHUEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])C(=O)OCC)([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


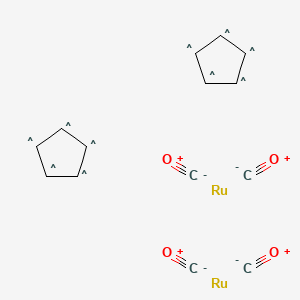
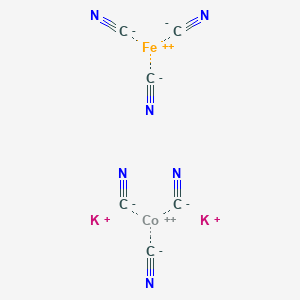
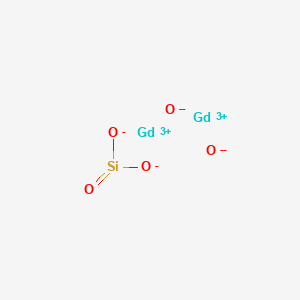

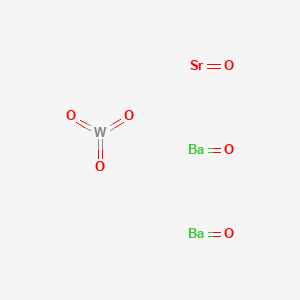
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)
